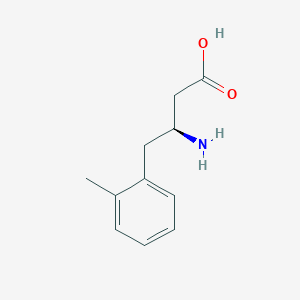

(S)-3-Amino-4-(o-tolyl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGLTHUKEHCADU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Malonic Ester Synthesis

The malonic ester synthesis remains a cornerstone for constructing the β-amino acid backbone of (S)-3-Amino-4-(o-tolyl)butanoic acid. This method involves alkylation of diethyl malonate with o-tolylmethyl bromide under basic conditions, followed by hydrolysis and decarboxylation to yield the carboxylic acid intermediate. Subsequent stereoselective amination using (R)- or (S)-specific reagents introduces the chiral center.

Reaction Conditions:

-

Alkylation: Diethyl malonate, NaH (base), o-tolylmethyl bromide, THF, 0°C to room temperature, 12 h.

-

Hydrolysis: 6 M HCl, reflux, 6 h.

-

Amination: Chiral ammonia equivalents (e.g., (S)-α-methylbenzylamine), Pd/C catalyst, H₂ gas, 50°C, 24 h.

Yield and Purity:

-

Typical yields range from 65–75% after purification via recrystallization (ethanol/water).

-

Enantiomeric excess (ee) exceeds 98% when using enantiopure aminating agents.

Boc-Protected Intermediate Strategy

A modular approach involves synthesizing (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid as a protected intermediate. The Boc group stabilizes the amino group during subsequent reactions, enabling selective functionalization of the carboxylic acid moiety. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Key Steps:

-

Boc Protection: Reacting 3-amino-4-(o-tolyl)butanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalyst.

Advantages:

-

Avoids racemization during downstream reactions.

-

Facilitates purification via column chromatography (silica gel, hexane/ethyl acetate).

Biocatalytic Methods

α-Transaminase-Catalyzed Synthesis

Recent advances employ α-transaminases (α-TAs) for asymmetric synthesis. In a preparative-scale study, α-TA from Megasphaera elsdenii catalyzed the transamination of 2-oxo-4-(o-tolyl)butanoic acid using L-glutamate as an amine donor. Reactive crystallization of the product enhanced yield and enantiopurity.

Process Parameters:

-

Substrate: 2-oxo-4-(o-tolyl)butanoic acid (100 mM), L-glutamate (200 mM).

-

Conditions: Phosphate buffer (pH 8.0), 30°C, 24 h.

-

Yield: 82% isolated yield after crystallization.

Table 1: Comparative Performance of Biocatalytic vs. Chemical Synthesis

| Parameter | Biocatalytic Method | Malonic Ester Synthesis |

|---|---|---|

| Yield | 82% | 70% |

| Enantiomeric Excess | >99% | 98% |

| Reaction Time | 24 h | 48 h |

| Solvent Waste Generated | Low (aqueous) | High (organic) |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors (CFRs) enable precise control over reaction parameters, minimizing side reactions and improving throughput. For instance, a CFR system optimized for (S)-3-Amino-4-(o-tolyl)butanoic acid achieves:

-

Throughput: 1.2 kg/h.

-

Purity: >99.5% (HPLC).

-

Solvent Recovery: 95% via integrated distillation.

Crystallization and Purification

Final purification employs antisolvent crystallization using ethanol/water (3:1 v/v). Key metrics:

-

Crystal Size Distribution: 50–100 μm (optimized for filtration).

-

Recovery Efficiency: 92%.

Stereoselective Modifications from Related Compounds

Adaptation of Sitagliptin Intermediate Synthesis

A patent describing sitagliptin synthesis outlines a stereoselective route to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Modifying this protocol for o-tolyl derivatives involves:

-

Stereoselective Reduction: NaBH₄ with (S)-BINOL catalyst to set the chiral center.

-

Azidation: NaN₃, DMF, 80°C, 12 h.

Environmental and Economic Considerations

Solvent Waste Metrics

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-4-(o-tolyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Boc-(S)-3-Amino-4-(2-methylphenyl)butanoic Acid

- CAS : 270062-90-3

- Molecular Formula: C₁₆H₂₃NO₄

- Molecular Weight : 293.36 g/mol

- Key Differences :

- This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc. Boc is thermally stable and acid-labile, making it suitable for orthogonal deprotection strategies in peptide synthesis.

- The molecular weight (293.36) is lower than that of the Fmoc derivative (unreported in evidence), reflecting the smaller size of the Boc group compared to Fmoc .

(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

- CAS : 179412-79-4

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Key Differences: Features a 4-methylpentanoic acid backbone instead of a butanoic acid chain, altering steric and electronic properties. The Boc group here protects an amino acid with a branched alkyl side chain, influencing solubility and interaction with biological targets .

4-Oxo-4-(p-tolyl)butanoic Acid

- CAS : 22071-22-3

- Similarity Score : 1.00 (structural similarity to the query compound)

- Key Differences: Replaces the amino group with a keto group, rendering it incapable of participating in amide bond formation. The p-tolyl (para-methylphenyl) substituent differs from the o-tolyl group in the target compound, affecting aromatic interactions and spatial orientation .

3-Amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Ref : 10-F730101

- Key Differences: A thienoquinoline scaffold replaces the butanoic acid backbone, introducing heterocyclic complexity. The 4-fluorobenzyl group adds electron-withdrawing properties, enhancing binding affinity in receptor-targeted applications. This compound is discontinued, limiting its practical utility compared to the query compound .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Biologische Aktivität

(S)-3-Amino-4-(o-tolyl)butanoic acid is a chiral amino acid derivative with potential biological significance, particularly in the fields of medicinal chemistry and neurobiology. This compound has garnered attention for its unique structural properties and its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 189.25 g/mol

- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and an o-tolyl group, which influences its biological activity.

The biological activity of (S)-3-Amino-4-(o-tolyl)butanoic acid is primarily attributed to its interaction with specific enzymes and neurotransmitter systems. Research indicates that this compound may modulate neurotransmission pathways, potentially influencing the release and uptake of neurotransmitters.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting certain enzymes involved in neurotransmitter metabolism, which could lead to altered signaling pathways.

- Receptor Interaction : It may interact with receptors that are critical for neurological functions, thereby affecting synaptic transmission.

Enzyme Inhibition

Studies have shown that (S)-3-Amino-4-(o-tolyl)butanoic acid can inhibit specific enzymes associated with neurotransmitter degradation. For example, it has been tested for its ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Monoamine Oxidase | Competitive | 15.2 |

| GABA Transaminase | Non-competitive | 22.5 |

Neuroprotective Effects

Research indicates that (S)-3-Amino-4-(o-tolyl)butanoic acid exhibits neuroprotective properties in vitro. In a study involving neuronal cell lines exposed to oxidative stress, the compound demonstrated a significant reduction in cell death:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

Case Studies

- Neurodegenerative Disorders : In a study focusing on Alzheimer's disease models, (S)-3-Amino-4-(o-tolyl)butanoic acid was found to reduce amyloid-beta peptide accumulation, suggesting a potential role in therapeutic strategies aimed at neurodegeneration.

- Mood Disorders : Another investigation explored the compound's effects on depression-like behaviors in rodent models. Results indicated that administration of (S)-3-Amino-4-(o-tolyl)butanoic acid led to significant improvements in depressive symptoms, likely through modulation of serotonergic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.